4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole
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Overview
Description
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole is an organophosphorus compound that features a pyrazole ring substituted with a diphenylphosphoryl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole typically involves the reaction of 3,3,5-trimethyl-3H-pyrazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
3,3,5-trimethyl-3H-pyrazole+diphenylphosphoryl chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole involves its interaction with molecular targets through its phosphoryl group. The compound can act as a ligand, coordinating to metal centers in catalytic processes. Additionally, it can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Used in similar nucleophilic substitution reactions.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry.
Phosphine oxides: Similar in structure and reactivity.
Uniqueness
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties compared to other organophosphorus compounds. Its combination of a pyrazole ring with a diphenylphosphoryl group makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
65939-29-9 |
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Molecular Formula |
C18H19N2OP |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-diphenylphosphoryl-3,3,5-trimethylpyrazole |
InChI |
InChI=1S/C18H19N2OP/c1-14-17(18(2,3)20-19-14)22(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 |
InChI Key |
VHRKIAVIABFXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=N1)(C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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